molecular formula C4H2BrClOS B6265185 4-bromo-5-chlorothiophen-2-ol CAS No. 2228545-25-1

4-bromo-5-chlorothiophen-2-ol

Cat. No. B6265185
CAS RN: 2228545-25-1
M. Wt: 213.5
InChI Key:
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Description

4-Bromo-5-chlorothiophen-2-ol (BCT) is a thiophenol derivative with two halogens, bromine and chlorine, attached to the aromatic ring. It is a colorless to light yellow liquid with a molecular weight of 221.55 g/mol, a boiling point of 195-198°C, and a melting point of -35°C. BCT is used as a building block in organic synthesis and is widely used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-5-chlorothiophen-2-ol is not yet fully understood. However, it is believed that it may act as an antioxidant, protecting cells from damage caused by oxidative stress. It has also been proposed that this compound may inhibit the formation of reactive oxygen species (ROS) and thus reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation, reduce blood pressure, and reduce the risk of heart disease. It has also been found to have protective effects against oxidative stress and to have anti-cancer properties. In addition, this compound has been found to have anti-microbial activity, and has been used in the treatment of bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

The use of 4-bromo-5-chlorothiophen-2-ol in laboratory experiments has a number of advantages. It is a relatively inexpensive and readily available reagent, and can be used in a wide range of synthetic reactions. In addition, it is relatively non-toxic and has low volatility, making it easy to handle and store. However, there are certain limitations to its use in laboratory experiments. This compound is sensitive to light and air, and can undergo oxidation and polymerization if exposed to these conditions.

Future Directions

The potential applications of 4-bromo-5-chlorothiophen-2-ol are still being explored. One promising area of research is the use of this compound as a drug delivery system. It has been proposed that this compound could be used to deliver drugs to specific tissues or organs, and could potentially be used in the treatment of a variety of diseases. In addition, further research is needed to better understand the mechanism of action of this compound and to explore its potential therapeutic applications. Other potential future directions include the use of this compound in the synthesis of new compounds and the development of new methods for its synthesis.

Synthesis Methods

4-bromo-5-chlorothiophen-2-ol can be synthesized through a variety of methods. One of the most common methods involves the reaction of 2-chlorothiophenol with bromine in the presence of a base, such as potassium hydroxide or sodium hydroxide. This reaction yields a mixture of this compound and 2-bromo-4-chlorothiophen-3-ol. The desired product can be isolated by column chromatography or recrystallization.

Scientific Research Applications

4-bromo-5-chlorothiophen-2-ol has been widely used in scientific research. It has been used as a starting material for the synthesis of a variety of heterocyclic compounds, including thiophene- and pyridine-based molecules. It has also been used in the synthesis of a number of other organic molecules, such as pyridines, isoxazoles, and thiazoles. In addition, this compound has been used in the synthesis of a number of pharmaceuticals, including anti-inflammatory drugs and anti-cancer agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-5-chlorothiophen-2-ol can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-chlorothiophenol", "sodium hydroxide", "sodium hydride", "bromine", "acetic acid", "sulfuric acid", "water" ], "Reaction": [ "Step 1: 2-chlorothiophenol is treated with sodium hydroxide to form the corresponding sodium salt.", "Step 2: The sodium salt is then reacted with sodium hydride to generate the thiolate anion.", "Step 3: Bromine is added to the reaction mixture to form 4-bromo-2-chlorothiophenol.", "Step 4: The intermediate compound is then treated with acetic acid to form the corresponding acetate ester.", "Step 5: Sulfuric acid is added to the reaction mixture to hydrolyze the ester and form 4-bromo-5-chlorothiophen-2-ol.", "Step 6: The final product is isolated and purified through standard techniques such as filtration and recrystallization." ] }

CAS RN

2228545-25-1

Molecular Formula

C4H2BrClOS

Molecular Weight

213.5

Purity

95

Origin of Product

United States

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